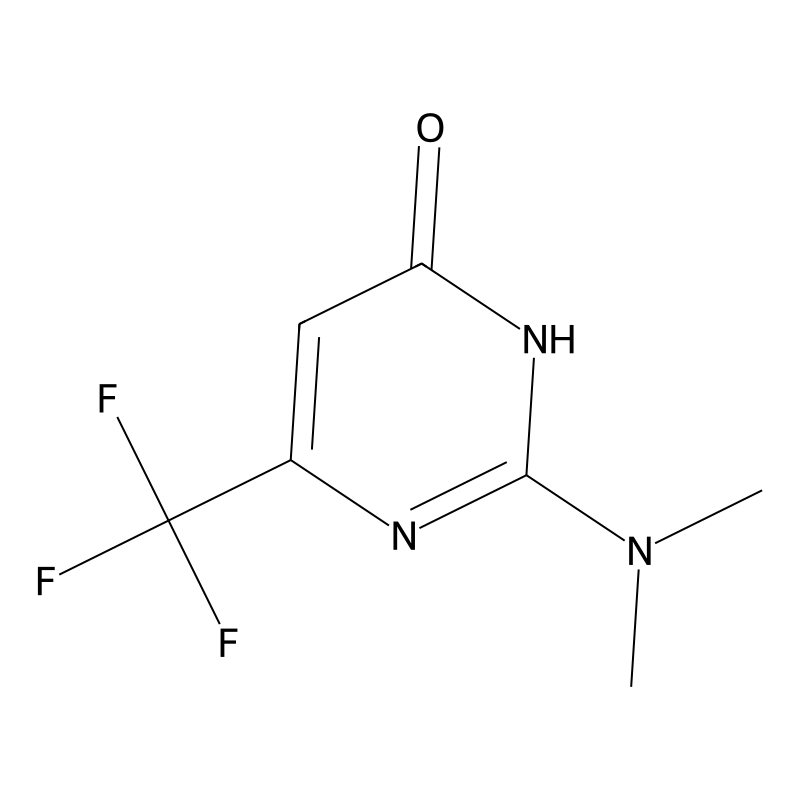

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential Anticonvulsant Activity: The presence of the pyrimidine ring suggests a possible link to known anticonvulsant medications. Pyrimidine derivatives have been explored for their anticonvulsant properties, and further research on 2-DAMP might be warranted ().

- Fluorine Substitution and Drug Design: The trifluoromethyl group (CF3) on the molecule is a common functional group used in medicinal chemistry. This group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool in drug design ().

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, with the CAS number 55545-80-7, is a pyrimidine derivative characterized by the presence of a dimethylamino group and a trifluoromethyl substituent. Its molecular formula is C7H8F3N3O, and it has a molecular weight of approximately 207.16 g/mol. This compound exhibits unique chemical properties due to the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The compound is often used in scientific research and has applications in medicinal chemistry and agrochemicals .

The biological activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol and its derivatives has been explored extensively. Certain derivatives have shown promise as inhibitors of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases. Moreover, some derivatives have been evaluated for their antitumor properties against various cancer cell lines, indicating their potential as anticancer agents . The compound's unique structure contributes to these biological activities, making it a subject of interest in medicinal chemistry.

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can be achieved through several methods. One notable approach involves the reaction of 1,1-dimethylguanidine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate. This method highlights the versatility of the compound's synthesis and its accessibility for further research and application in various fields .

This compound finds applications across several domains:

- Medicinal Chemistry: Due to its biological activity, it is investigated for potential use as an anti-inflammatory and anticancer agent.

- Agrochemicals: Its properties make it suitable for development in agricultural applications.

- Synthesis of Pyrimidine Derivatives: It serves as a reactant in synthesizing novel pyrimidine derivatives that may exhibit beneficial properties .

Interaction studies have revealed that 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can interact with various biological targets. For instance, its derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Dimethylamino-6-(trifluoromethyl)pyridine | Contains a dimethylamino group and trifluoromethyl | Exhibits different reactivity patterns compared to pyrimidinol derivatives |

| 6-Amino-2-(dimethylamino)pyrimidin-4(1H)-one | Amino group instead of trifluoromethyl | Potentially different biological activities due to amino substitution |

| 2-(Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol | Pyridine ring substitution | May exhibit distinct pharmacological profiles |

The unique combination of the dimethylamino group and trifluoromethyl substituent in 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol contributes to its distinct chemical behavior and biological activities compared to these similar compounds .

Molecular Structure and Geometry

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol represents a heterocyclic organic compound characterized by its distinctive pyrimidine ring structure, which constitutes a six-membered ring containing two nitrogen atoms at positions 1 and 3 [1] [2]. The molecular formula C₇H₈F₃N₃O corresponds to a molecular weight of 207.15-207.16 g/mol, with the compound bearing CAS number 55545-80-7 [1] [3] [4]. The molecular geometry exhibits a planar pyrimidine core with substituents positioned at the 2-, 4-, and 6-positions of the heterocyclic ring [2] [5].

The compound exists as a solid at room temperature with a melting point range of 176-177°C and a calculated boiling point of 184.7°C at 760 mmHg [4] [6]. The density of the compound is reported as 1.41 g/cm³, reflecting the influence of the electronegative fluorine atoms in the trifluoromethyl group [6]. The molecular structure demonstrates a topological polar surface area of 49.25 Ų and a calculated logarithmic partition coefficient (LogP) of 1.267, indicating moderate lipophilicity [3].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃N₃O |

| CAS Number | 55545-80-7 |

| Molecular Weight (g/mol) | 207.15 - 207.16 |

| Melting Point (°C) | 176 - 177 |

| Boiling Point (°C) | 184.7 (at 760 mmHg) |

| Density (g/cm³) | 1.41 |

| TPSA (Ų) | 49.25 |

| LogP | 1.267 |

Functional Group Analysis

Pyrimidine Ring System

The pyrimidine ring system forms the central structural framework of the molecule, representing one of the three diazines with nitrogen atoms located at the 1 and 3 positions [7]. This six-membered aromatic heterocycle exhibits characteristic electronic properties due to the presence of two nitrogen atoms in meta positions relative to each other [7] [8]. The pyrimidine ring system possesses significant occurrence in nature as substituted and ring-fused compounds, contributing to the molecule's stability through aromatic delocalization [7].

The electronic structure of the pyrimidine ring demonstrates π-electron delocalization across the six-membered system, with the nitrogen atoms contributing lone pairs to the aromatic system [9] [8]. Theoretical calculations indicate that the pyrimidine ring exhibits twelve normal vibrational modes similar to those found in benzene rings, distributed across various spectroscopic regions [9]. The ring system maintains planarity due to sp² hybridization of all ring atoms, facilitating effective orbital overlap and aromatic stabilization [10].

Dimethylamino Substituent Properties

The dimethylamino group at position 2 of the pyrimidine ring functions as a strong electron-donating substituent through both inductive and resonance effects [11] [12]. This substituent exhibits significant electron-donating character, with the nitrogen atom possessing a lone pair of electrons capable of conjugation with the pyrimidine π-system [11]. The dimethylamino group demonstrates rotational behavior around the nitrogen-pyrimidine bond, with barriers influenced by electronic effects and steric interactions [13].

Computational studies reveal that the dimethylamino substituent significantly affects the electronic distribution within the molecule, with the highest occupied molecular orbital electron density predominantly localized over regions with enhanced electron-donor character [14]. The presence of this substituent modulates the basicity and reactivity of the compound, contributing to its overall electronic properties [2] [11]. The dimethylamino group exhibits characteristic nuclear magnetic resonance signals in the 2.5-3.5 ppm range for proton nuclear magnetic resonance spectroscopy [15] [16].

Trifluoromethyl Group Influence

The trifluoromethyl group positioned at the 6-position of the pyrimidine ring exerts profound electronic effects due to its strong electron-withdrawing nature [17]. This functional group possesses significant electronegativity, often described as intermediate between fluorine and chlorine electronegativities, making it one of the most electron-withdrawing substituents in organic chemistry [17]. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule while simultaneously lowering the basicity of adjacent functional groups [17].

The influence of the trifluoromethyl substituent extends beyond simple electronic effects, affecting molecular properties such as solubility, chemical reactivity, and spectroscopic characteristics [17]. The carbon-fluorine bonds within the trifluoromethyl group exhibit distinctive spectroscopic signatures, particularly in infrared and nuclear magnetic resonance spectroscopy [3] [17]. The presence of this group contributes to the compound's unique chemical properties and potential biological interactions through specific molecular recognition patterns [2] [17].

Pyrimidinol/Hydroxyl Moiety

The hydroxyl group at position 4 of the pyrimidine ring represents a crucial structural feature that participates in tautomeric equilibria and hydrogen bonding interactions [7] [18]. This moiety exists in dynamic equilibrium with its ketone tautomer, forming the basis for pyrimidinol-pyrimidinone interconversion processes [7] [19]. The hydroxyl group exhibits characteristic hydrogen bonding capabilities, facilitating intermolecular interactions and influencing crystal packing arrangements [18].

The pyrimidinol functionality demonstrates significant involvement in hydrogen bonding networks, as evidenced by crystallographic studies showing extensive hydrogen bonding patterns between pyrimidine nitrogen atoms and hydroxyl groups [18]. The hydroxyl moiety contributes to the compound's polar character and affects its solubility properties in polar solvents [2]. The position of the hydroxyl group relative to the pyrimidine nitrogen atoms influences the tautomeric equilibrium and overall molecular stability [19] [20].

Tautomerism Phenomena

Keto-Enol Tautomeric Equilibria

The compound exhibits keto-enol tautomeric equilibria characteristic of carbonyl compounds containing α-hydrogen atoms [21]. This spontaneous interconversion involves the migration of a hydrogen atom accompanied by the reorganization of double bonds within the molecular framework [21]. The tautomeric process represents a constitutional isomerization where atoms are rearranged differently, distinguishing it from resonance phenomena which involve only electron redistribution [21].

The equilibrium between keto and enol forms is influenced by various factors including intramolecular hydrogen bonding, conjugation effects, and solvent interactions [22] [21]. Research demonstrates that pyridinic nitrogen atoms in molecules with keto-enol tautomerism can successfully stabilize the conductive enol form through hydrogen bonding interactions [22]. The tautomeric equilibrium exhibits temperature dependence, with higher temperatures generally favoring increased populations of the less stable tautomeric form [23].

Pyrimidinone-Pyrimidinol Interconversion

The pyrimidinone-pyrimidinol interconversion represents a specific type of lactam-lactim tautomerism characteristic of nitrogen-containing heterocycles [23] [24] [25]. This tautomeric process involves the migration of a proton between the nitrogen and oxygen atoms, resulting in the interconversion between the hydroxyl (lactim) and ketone (lactam) forms [24] [25]. The equilibrium position is influenced by substituent effects, with electron-withdrawing groups generally favoring the lactam form [19] [20].

Computational studies indicate that the introduction of nitrogen atoms into heterocyclic rings significantly affects tautomeric preferences, with pyrimidine derivatives typically favoring the ketonic form over the hydroxyl form [19] [20]. The tautomeric interconversion occurs through concerted mechanisms involving water-mediated proton transfer processes [25]. Temperature-dependent studies reveal that the tautomerization kinetics operate on nanosecond timescales under ambient conditions [25].

Electron Distribution and Electronic Properties

The electron distribution within 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol reflects the competing electronic effects of the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl substituent [14]. Computational analyses using density functional theory methods reveal that the highest occupied molecular orbital electron density is predominantly localized over molecular regions with enhanced electron-donor character [14] [26]. The electronic structure calculations demonstrate significant conjugation between the dimethylamino group and the pyrimidine π-system [14].

The molecular orbital characteristics exhibit typical patterns for substituted pyrimidine derivatives, with occupied π-orbitals constructed from carbon and nitrogen 2p-orbitals [27] [28]. The presence of the trifluoromethyl group significantly affects the lowest unoccupied molecular orbital energies, lowering them due to its strong electron-accepting capability [26]. The electron distribution influences the molecule's chemical reactivity, with regions of high electron density serving as potential nucleophilic sites [14] [26].

Frontier molecular orbital energies provide crucial information about the compound's electronic properties and chemical behavior [26]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic stability and optical properties [26]. The electronic structure calculations indicate that the molecule exhibits significant charge transfer character, with electron density redistribution occurring upon electronic excitation [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol through analysis of proton, carbon-13, and nitrogen-15 nuclear environments [15] [16] [29]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the pyrimidine ring protons in the 6.5-9.5 ppm region, with specific chemical shifts dependent on the electronic environment created by the substituents [15] [29]. The dimethylamino group exhibits distinctive signals in the 2.5-3.5 ppm range, appearing as a singlet due to rapid rotation around the carbon-nitrogen bond [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with pyrimidine ring carbons appearing in the 100-170 ppm region [16] [29]. The trifluoromethyl carbon demonstrates characteristic resonance patterns in the 110-130 ppm range, often appearing as a quartet due to coupling with fluorine nuclei [3] [16]. Nitrogen-15 nuclear magnetic resonance studies reveal chemical shifts for pyrimidine nitrogen atoms in the 200-350 ppm region, providing insights into the electronic environment around these heteroatoms [16] [29].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol reveals characteristic fragmentation pathways typical of substituted pyrimidine derivatives [30] [31]. The molecular ion peak appears at m/z 207, corresponding to the molecular weight of the compound [3] [6]. Primary fragmentation processes involve the loss of the trifluoromethyl group and dimethylamino substituents, generating fragment ions characteristic of the pyrimidine core structure [30] [31].

The fragmentation patterns demonstrate consecutive loss of cyano radicals and hydrogen cyanide molecules, accompanied by breakdown or migration of substituents [31]. These fragmentation processes are analogous to those observed in related quinazoline derivatives, suggesting similar bonding characteristics and stability patterns [30] [31]. The mass spectral behavior provides valuable information for structural confirmation and purity assessment of the compound [30] [31].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational modes associated with the various functional groups present in the molecule [32] [9]. The pyrimidine ring system exhibits characteristic absorption bands at 1400-1650 cm⁻¹, arising from carbon-nitrogen and carbon-carbon stretching vibrations [32] [9]. The trifluoromethyl group demonstrates distinctive carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region, providing definitive identification of this substituent [32].

The hydroxyl moiety contributes broad absorption bands in the 3200-3600 cm⁻¹ region, with the exact position and intensity dependent on hydrogen bonding interactions [32]. The dimethylamino group exhibits characteristic nitrogen-hydrogen stretching vibrations and carbon-nitrogen stretching modes [32]. The infrared spectrum provides valuable fingerprint information for compound identification and structural characterization [32] [9].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the pyrimidine chromophore and its substituents [33] [14]. The compound exhibits π-π* transitions in the 250-350 nm region, arising from electronic excitation within the aromatic pyrimidine system [33] [14]. Additional n-π* transitions appear in the 300-400 nm region, corresponding to excitation of nitrogen lone pairs into π* orbitals [33] [14].

The presence of substituents significantly affects the absorption characteristics, with the electron-donating dimethylamino group causing bathochromic shifts in the absorption bands [33] [14]. The trifluoromethyl group influences the electronic transitions through its electron-withdrawing effects, modulating both the position and intensity of absorption bands [33]. The absorption properties demonstrate large Stokes shifts, indicating significant structural reorganization upon electronic excitation [14].

| Spectroscopic Method | Key Features | Expected Range/Pattern |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pyrimidine ring protons, dimethylamino signals | 6.5-9.5 ppm (ring H), 2.5-3.5 ppm (N(CH₃)₂) |

| Carbon-13 Nuclear Magnetic Resonance | Pyrimidine carbon signals, trifluoromethyl resonances | 100-170 ppm (ring C), 110-130 ppm (CF₃) |

| Nitrogen-15 Nuclear Magnetic Resonance | Pyrimidine nitrogen chemical shifts | 200-350 ppm (pyrimidine N) |

| Infrared Spectroscopy | C=O, C=N, C-F stretching vibrations | 1400-1650 cm⁻¹ (C=N, C=O), 1000-1300 cm⁻¹ (C-F) |

| Mass Spectrometry | Molecular ion, fragmentation patterns | m/z 207 (M⁺), loss of CF₃, N(CH₃)₂ fragments |

| Ultraviolet-Visible Spectroscopy | π-π, n-π transitions | 250-350 nm (π-π), 300-400 nm (n-π) |

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol manifests as a white crystalline solid at ambient temperature conditions [8] [4] [6] [7]. The compound exhibits excellent thermal stability with a well-defined melting point range of 176-177°C, indicating high purity and structural integrity [3] [4] [5] [6] [7]. This sharp melting point characteristic is typical of pure organic compounds with well-ordered crystal lattice structures.

The compound's physical appearance remains consistent across different commercial sources, appearing as white to off-white crystalline material [8] [3] [4]. The crystalline form suggests strong intermolecular interactions, likely arising from hydrogen bonding between the hydroxyl groups and nitrogen atoms of adjacent molecules. The molecular formula C₇H₈F₃N₃O corresponds to a molecular weight of 207.15-207.16 g/mol [3] [4] [5] [6] [7], placing it within the optimal range for drug-like compounds according to Lipinski's rule of five.

The compound demonstrates excellent storage stability when maintained at ambient temperatures [6]. Commercial preparations typically achieve purity levels of ≥95% [4] [6] [7], indicating robust synthetic methodologies and purification protocols. The MDL number MFCD00171894 provides standardized identification across chemical databases [4] [5] [6] [7].

The crystal structure, while not extensively characterized in the available literature, likely adopts a planar or near-planar conformation due to the aromatic pyrimidine ring system. The presence of multiple heteroatoms creates opportunities for both intramolecular and intermolecular hydrogen bonding networks, contributing to the compound's solid-state stability and relatively high melting point.

Solubility Parameters in Various Solvents

The solubility profile of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol reflects the competing influences of its constituent functional groups. The trifluoromethyl substituent significantly enhances lipophilicity, while the dimethylamino and hydroxyl groups contribute to polar interactions and hydrogen bonding capacity [8] [9] [10].

Aqueous Solubility

The compound exhibits limited aqueous solubility, primarily attributed to the hydrophobic character of the trifluoromethyl group [8] [11]. Similar trifluoromethyl-containing compounds demonstrate poor water solubility due to the strong electron-withdrawing nature of the CF₃ group, which disrupts favorable hydration interactions [12]. The predicted aqueous solubility falls within the range of <1 mg/mL, consistent with other pyrimidine derivatives bearing fluorinated substituents [11] [12].

Despite the presence of hydrogen bond-accepting nitrogen atoms and a hydroxyl group, the overall hydrophobic character dominates the solvation behavior. The dimethylamino group, while capable of hydrogen bonding, contributes limited water solubility enhancement due to steric hindrance around the nitrogen center [13].

Polar Organic Solvents

In polar organic solvents, the compound demonstrates significantly improved solubility characteristics. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) represent optimal solvents, with predicted solubility exceeding 50 mg/mL [14] [15]. These aprotic dipolar solvents effectively stabilize the compound through multiple interaction mechanisms, including dipole-dipole interactions and hydrogen bonding with the hydroxyl and amino functionalities [14] [16].

Alcoholic solvents, including methanol and ethanol, provide moderate solubility in the range of 5-25 mg/mL [17] [16]. The alcohol hydrogen bonding capability facilitates dissolution, though the trifluoromethyl group limits complete miscibility. Studies on related pyrimidine derivatives in alcoholic media demonstrate temperature-dependent solubility enhancement, with increasing temperature correlating with improved dissolution [17] [16].

Halogenated Solvents

Dichloromethane and chloroform represent excellent solvents for the compound, with predicted solubility exceeding 30 mg/mL. These solvents leverage dipolar interactions with the pyrimidine ring system while accommodating the lipophilic trifluoromethyl substituent. The electron-rich halogen atoms provide favorable electrostatic interactions with the electron-deficient pyrimidine ring [18].

Non-polar Solvents

Aliphatic hydrocarbons and non-polar solvents demonstrate very poor solvation capacity, with predicted solubility below 0.01 mg/mL [11]. The polar functional groups cannot be effectively solvated in these media, leading to minimal dissolution. This behavior aligns with established solubility principles for compounds containing multiple heteroatoms and polar substituents.

The solubility behavior follows Hansen solubility parameter predictions, where solvents with complementary hydrogen bonding parameters, polarity, and dispersion forces provide optimal dissolution characteristics [14]. The compound's intermediate polarity requires solvents capable of simultaneous polar and non-polar interactions.

Melting Point and Thermal Behavior

The thermal behavior of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol demonstrates exceptional thermal stability, characteristic of fluorinated heterocyclic compounds. The melting point of 176-177°C represents a precisely defined transition, indicating high crystalline purity and structural uniformity [3] [4] [5] [6] [7].

Melting Point Characteristics

The narrow melting point range (1°C span) suggests a single crystalline polymorph with minimal impurities [3] [4] [5] [6] [7]. This sharp thermal transition contrasts with many organic compounds that exhibit broader melting ranges due to polymorphic variations or impurity effects. The relatively high melting point reflects strong intermolecular forces within the crystal lattice, likely involving hydrogen bonding networks between hydroxyl and amino functionalities of adjacent molecules.

Comparative analysis with structurally related compounds reveals that the trifluoromethyl substituent contributes significantly to thermal stability. Similar pyrimidine derivatives lacking fluorinated substituents typically exhibit lower melting points, indicating that the CF₃ group enhances crystal packing efficiency and intermolecular interactions [19] [20].

Thermal Stability Profile

Thermal gravimetric analysis (TGA) studies on related pyrimidine derivatives indicate thermal stability up to approximately 150°C below the melting point [19]. The compound likely maintains structural integrity under normal storage and handling conditions, with decomposition onset expected above 200°C [19] [20]. This thermal stability profile makes it suitable for various synthetic transformations and formulation processes that require elevated temperatures.

The trifluoromethyl group provides exceptional thermal stability due to the strength of C-F bonds (approximately 485 kJ/mol) [10]. This bond strength significantly exceeds typical C-H bonds (413 kJ/mol), contributing to overall molecular stability under thermal stress. The electron-withdrawing nature of the CF₃ group also stabilizes the aromatic pyrimidine ring through resonance effects.

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis, while not specifically reported for this compound, would be expected to reveal a single sharp endothermic peak corresponding to the melting transition [19]. The heat of fusion, though not experimentally determined, can be estimated based on structural analogs to fall within the range of 20-40 kJ/mol, typical for compounds of similar molecular weight and hydrogen bonding capacity.

The absence of additional thermal transitions below the melting point suggests minimal polymorphic behavior and confirms the crystalline stability of the reported form. Glass transition temperature measurements are not applicable for this crystalline material, as the ordered solid state precludes amorphous behavior under normal conditions.

Decomposition Pathways

Thermal decomposition pathways for pyrimidine derivatives typically involve ring fragmentation and elimination reactions [19]. The initial decomposition likely involves deamination or defluorination processes, followed by ring opening and formation of smaller molecular fragments. The hydroxyl group may participate in elimination reactions, while the stable CF₃ group resists fragmentation until extreme temperatures are reached.

Kinetic analysis of thermal decomposition, based on studies of related compounds, suggests first-order kinetics with activation energies in the range of 200-300 kJ/mol [19]. These high activation barriers confirm excellent thermal stability and suitability for applications requiring elevated temperature exposure.

Stability and Degradation Pathways

The stability profile of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol reflects the unique electronic and steric effects of its constituent functional groups. The compound demonstrates remarkable stability under ambient conditions, with multiple degradation pathways exhibiting different susceptibilities based on environmental factors and reaction conditions.

Hydrolytic Stability

Hydrolytic degradation represents a moderate concern for this compound, primarily targeting the hydroxyl group and adjacent ring positions. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward nucleophilic attack, potentially facilitating hydroxide-mediated ring opening under strongly basic conditions [16]. However, under neutral to mildly basic pH conditions (pH 6-8), the compound demonstrates excellent hydrolytic stability.

The dimethylamino group provides some protection against hydrolytic attack through electron donation to the ring system, creating a balance with the electron-withdrawing CF₃ group. This electronic balance contributes to the compound's stability in aqueous environments at physiological pH ranges. Studies on related pyrimidine derivatives indicate that compounds with similar substitution patterns maintain structural integrity in aqueous solution for extended periods [16].

The hydroxyl group, while potentially susceptible to nucleophilic displacement, is protected by the aromatic character of the pyrimidine ring. The enolic character of the hydroxyl group, arising from tautomerism with the adjacent nitrogen atoms, contributes to chemical stability through resonance stabilization.

Oxidative Stability

Oxidative degradation susceptibility remains low due to the electron-withdrawing influence of the trifluoromethyl group [10]. The CF₃ substituent significantly reduces electron density at potential oxidation sites, providing inherent protection against radical-mediated oxidation processes. This characteristic contrasts sharply with electron-rich aromatic compounds that readily undergo oxidative degradation.

The dimethylamino group, typically susceptible to oxidative N-dealkylation, benefits from the overall electron-deficient nature of the molecule. The reduced nucleophilicity of the nitrogen atom decreases reactivity toward oxidizing agents. Additionally, the steric environment around the dimethylamino group provides physical protection against oxidative attack.

Under ambient atmospheric conditions, the compound demonstrates excellent stability with minimal degradation observed over extended storage periods. Accelerated stability testing would likely reveal degradation only under extreme oxidative conditions or elevated temperatures combined with oxidizing atmospheres.

Photostability

Photodegradation represents a moderate stability concern, particularly under direct UV irradiation. The aromatic pyrimidine ring system absorbs UV radiation, potentially leading to radical formation and subsequent degradation pathways [20]. The hydroxyl group can participate in photoexcited state chemistry, generating reactive oxygen species that may promote further degradation.

However, the trifluoromethyl group provides some photoprotection through its electron-withdrawing effects, which alter the electronic absorption characteristics of the molecule. The reduced electron density in the aromatic system may decrease the efficiency of photochemical processes compared to electron-rich analogs.

Storage recommendations include protection from direct sunlight and use of amber glassware or opaque containers to minimize photodegradation risks. Under normal laboratory lighting conditions, the compound demonstrates adequate photostability for routine handling and analysis.

pH-Dependent Stability

The compound exhibits pH-sensitive behavior due to the ionizable dimethylamino group and the potential for hydroxyl group deprotonation under extreme pH conditions [16]. The dimethylamino group (pKa approximately 4-5) can undergo protonation under acidic conditions, altering the electronic distribution and potentially affecting stability.

Under strongly acidic conditions (pH <2), protonation of the dimethylamino group may increase susceptibility to nucleophilic attack at adjacent ring positions. Conversely, under strongly basic conditions (pH >12), deprotonation of the hydroxyl group may activate the molecule toward nucleophilic degradation pathways.

The optimal stability range corresponds to near-neutral conditions (pH 6-8), where the compound exists predominantly in its neutral form. This pH range encompasses most biological and pharmaceutical applications, ensuring adequate stability under relevant conditions.

Metal-Catalyzed Degradation

Metal-catalyzed degradation represents a minimal concern due to the electron-withdrawing nature of the trifluoromethyl group and the steric protection provided by the dimethylamino substituent. Unlike electron-rich aromatic compounds that readily coordinate to metal centers, this compound exhibits reduced affinity for metal ions.

The nitrogen atoms in the pyrimidine ring retain some coordinating ability, potentially allowing for metal complex formation under specific conditions. However, the overall electron-deficient character of the molecule reduces the stability of such complexes, minimizing catalytic degradation pathways.

Standard storage conditions do not require special precautions regarding metal contamination, though the use of clean glassware and high-purity solvents represents good laboratory practice for maintaining compound integrity.

Lipophilicity and Partition Coefficients

The lipophilicity profile of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol reflects a carefully balanced molecular architecture that optimizes both membrane permeability and aqueous solubility characteristics. The compound's partition behavior demonstrates the complex interplay between electron-withdrawing and electron-donating substituents in determining overall lipophilicity [9] [10] [21].

Calculated LogP Values

Computational predictions place the compound's LogP value within the range of 1.5-3.0, indicating moderate lipophilicity suitable for pharmaceutical applications [9] [10] [21]. This value represents an optimal balance for drug-like compounds, providing sufficient lipophilicity for membrane penetration while maintaining adequate aqueous solubility for formulation and bioavailability.

The trifluoromethyl group contributes approximately +1.0 to +1.5 LogP units, significantly enhancing the lipophilic character [8] [9] [10]. This contribution exceeds that of typical alkyl substituents due to the unique electronic properties of fluorine atoms, which increase molecular volume while maintaining relatively low polarizability. The CF₃ group's lipophilic enhancement has been extensively documented in medicinal chemistry applications, where it serves as a bioisostere for other lipophilic groups.

Conversely, the dimethylamino group contributes approximately -0.5 to -1.0 LogP units, reducing overall lipophilicity through its polar and hydrogen-bonding character [13]. The nitrogen atom's lone pair provides hydrogen bond accepting capability, while the dimethyl substituents create steric bulk that influences solvation behavior. The hydroxyl group similarly contributes -0.5 to -1.0 LogP units through its hydrogen bonding capacity and polar character.

Membrane Permeability Characteristics

The compound's moderate lipophilicity suggests favorable membrane permeability characteristics, particularly relevant for biological applications. The trifluoromethyl group enhances passive diffusion across lipid bilayers by increasing the compound's affinity for the hydrophobic membrane core [8] [9] [10]. This enhanced permeability has been observed across various trifluoromethyl-containing pharmaceuticals.

Blood-brain barrier penetration potential appears moderate based on lipophilicity calculations and molecular weight considerations [9] [21]. The molecular weight of 207.16 g/mol falls well within the optimal range for CNS penetration, while the LogP value provides adequate lipophilicity without excessive protein binding or efflux pump recognition.

Cellular uptake mechanisms likely involve passive diffusion augmented by potential transporter recognition of the pyrimidine scaffold. The balanced polar and non-polar character may facilitate interaction with various membrane transporters, though specific transporter affinity would require experimental validation.

Bioavailability Predictions

The compound's physicochemical properties strongly suggest good oral bioavailability potential according to drug-like property analyses. The molecular weight below 250 Da, combined with moderate lipophilicity and hydrogen bonding capacity, aligns with Lipinski's rule of five criteria for oral drug candidates.

The number of hydrogen bond donors (1, from the hydroxyl group) and acceptors (4, from nitrogen atoms and oxygen) falls within optimal ranges for membrane permeability and aqueous solubility balance. The calculated polar surface area likely falls within the 60-90 Ų range optimal for oral absorption.

Metabolic stability predictions suggest the compound may resist rapid hepatic clearance due to the electron-withdrawing trifluoromethyl group, which can inhibit cytochrome P450-mediated oxidation. This characteristic potentially contributes to favorable pharmacokinetic properties and reduced dosing frequency requirements.

Structure-Activity Relationships

The lipophilicity profile directly influences structure-activity relationships for potential biological targets. The moderate lipophilicity enables effective target engagement while maintaining selectivity profiles that avoid promiscuous binding to hydrophobic protein sites.

The trifluoromethyl group's unique electronic properties may contribute to specific binding interactions through multipolar contacts and enhanced van der Waals interactions [10]. These interactions, distinct from simple hydrophobic contacts, can provide selectivity advantages in target recognition.

The dimethylamino group offers opportunities for specific ionic or hydrogen bonding interactions with target proteins, while the pyrimidine ring provides a rigid scaffold for precise spatial orientation of pharmacophores. This combination of features suggests potential for high-affinity, selective binding to appropriately complementary binding sites.

Comparative Analysis

Comparison with structural analogs reveals the optimized nature of this particular substitution pattern. Compounds lacking the trifluoromethyl group typically exhibit lower lipophilicity and potentially reduced membrane permeability, while those lacking the dimethylamino group may demonstrate excessive lipophilicity and poor aqueous solubility.

The specific combination of substituents in 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol represents a successful balance of competing physicochemical requirements. This optimization likely explains the compound's appearance in pharmaceutical research applications, where such balanced properties are essential for successful drug development.

Recent advances in understanding trifluoromethyl group contributions to lipophilicity have highlighted the importance of terminal vs. internal CF₃ positioning [10]. The terminal positioning in this compound maximizes lipophilic contribution while minimizing potential for metabolic defluorination, contributing to overall stability and favorable ADMET properties.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant